molecular formula C6H15BLi B1592943 Lithium triethylhydroborate CAS No. 22560-16-3

Lithium triethylhydroborate

Cat. No. B1592943
CAS RN: 22560-16-3
M. Wt: 105 g/mol
InChI Key: AMCNGINELBODDW-UHFFFAOYSA-N
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Description

Lithium triethylhydroborate is a chemical compound with the molecular formula C6H16BLi . It is also known as Lithium Triethylborohydride .


Synthesis Analysis

Lithium triborate (LiB3O5) was produced by different synthesis methods, which included high-temperature solid-state reaction, microwave-assisted high-temperature solid-state reaction, and precipitation-assisted high-temperature solid-state reaction . The precipitation-assisted solid-state reaction was found to be the best method for the synthesis of lithium triborate .


Molecular Structure Analysis

The molecular weight of Lithium triethylhydroborate is 105.94. The percent composition is C 68.02%, H 15.22%, B 10.20%, Li 6.55% .


Chemical Reactions Analysis

Lithium triethylborohydride acts as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which were subsequently transformed to corresponding 1° and 2° alcohols in one-pot procedure at room temperature .


Physical And Chemical Properties Analysis

Lithium triethylhydroborate is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster. At room temperature in dry air with a relative humidity of less than 1%, the surface remains shiny for several days .

Scientific Research Applications

1. Analysis in X-ray Spectrography

Lithium metaborate is recognized for its effectiveness as a flux for silicates and other rock-forming minerals. Its resulting glass from fusion is mechanically strong, nonhygroscopic, and soluble in dilute acids, making it advantageous in X-ray spectrography and methods requiring whole-rock solutions, like atomic absorption and emission spectrometry (Ingamells, 1970).

2. Catalysis in Hydroboration

Lithium derivatives of alkali metal hydridotriphenylborates act as efficient catalysts for the chemoselective hydroboration of various aldehydes and ketones, exhibiting high turnover frequency. They also catalyze the hydroborative reduction of CO2, demonstrating their potential in organic synthesis (Mukherjee et al., 2016).

3. Enhancing Battery Performance

Tris(trimethylsilyl)borate has been used as an electrolyte additive for lithium-ion batteries, particularly for high voltage lithium-rich oxide cathodes. It improves the cyclic performance and interfacial stability of the battery, leading to enhanced durability and efficiency (Li et al., 2015).

4. Nonlinear Optical Applications

Rare-earth doped lithium triborate has been studied for its potential in nonlinear optical (NLO) applications. This material finds use in laser technology, communication systems, and medical surgeries. Its synthesis and characterization involve various techniques like X-ray diffraction and infrared analysis (Ardiçoğlu et al., 2006).

5. Catalyst for Ester and Isocyanate Hydroboration

Lithium triethylborohydride (Super hydride) has been shown to be an effective catalyst for the hydroboration of esters and isocyanates under solvent-free conditions. This represents a significant advancement in eco-friendly and efficient catalysis (Du et al., 2021).

6. Thermoluminescence in Dosimetry

Lithium triborate (LiB3O5), particularly when activated by elements like aluminum, has been explored for its thermoluminescent properties. It is potentially suitable for radiation dosimetry, leveraging its effective atomic number and tissue equivalence (Kafadar et al., 2009).

Safety And Hazards

Lithium triethylhydroborate is highly flammable and in contact with water releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

properties

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10897726
Record name Lithium triethylhydroborate
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Molecular Weight

105.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS]
Record name Lithium triethylborohydride
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Product Name

Lithium triethylborohydride

CAS RN

22560-16-3
Record name Lithium triethylborohydride
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Record name Lithium triethylhydroborate
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Record name Lithium triethylhydroborate
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Record name LITHIUM TRIETHYLBOROHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium triethylhydroborate
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Lithium triethylhydroborate
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Lithium triethylhydroborate
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Lithium triethylhydroborate
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Lithium triethylhydroborate

Citations

For This Compound
61
Citations
JH So, P Boudjouk, HH Hong… - Inorganic Syntheses, 1992 - Wiley Online Library
… which requires lithium triethylhydroborate (1-). Both procedures, while efficient for the … The lithium triethylhydroborate route is an expensive one and generates flammable gases (…
Number of citations: 25 onlinelibrary.wiley.com
JS Bradley, S Harris, EW Hill - Journal of the Chemical Society, Dalton …, 1997 - pubs.rsc.org
… Lithium triethylhydroborate reacts in thf at 80 C with 2 to give a dark green intermediate, whose IR spectrum at this temperature (2000s, 1974m cm 1) is consistent with its formulation as […
Number of citations: 3 pubs.rsc.org
O OH - Ratio - jlc.jst.go.jp
… fundamental reactions.lb,2) Several kinds of metal hydrides* such as lithium aluminum hydride (L1AIH4), lithium 9,9-dibutyl-9-borabicyclo[3.3.1]nonane,30 lithium triethylhydroborate (…
Number of citations: 0 jlc.jst.go.jp
RH Khan, TSRP Rao - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… A new method for the direct conversion of carboxylic acids into aldehydes using (chlorosulfinyloxy)N,N-dimethylmethaniminium chloride and lithium triethylhydroborate (super-hydride) …
Number of citations: 5 pubs.rsc.org
I Lee, F Dahan, A Maisonnat, R Poilblanc - Journal of organometallic …, 1997 - Elsevier
… complexes 3 and 4 with lithium triethylhydroborate yields quantitatively the ethylene metal(I) … reaction of the diiodo complex 1 with lithium triethylhydroborate, and from the reaction of the …
Number of citations: 4 www.sciencedirect.com
MH Atwan, DO Northwood, EL Gyenge - International Journal of Hydrogen …, 2007 - Elsevier
… Stoichiometric amounts of 1 M of tetrabutylammonium chloride (C 16 H 36 ClN) in tetrahydrofuran (THF) (Sigma-Aldrich, > 99 % anhydrous) and 1 M of lithium triethylhydroborate (C 6 H …
Number of citations: 115 www.sciencedirect.com
AM Carro-Diaz, RA Lorenzo-Ferreira… - … of Chromatography A, 1994 - Elsevier
The applicability of a commercial microwave-induced plasma atomic emission detector with capillary gas chromatography for mercury speciation in environmental samples was …
Number of citations: 45 www.sciencedirect.com
A Ookawa, H Hiratsuka, K Soai - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
… l ]nonane,90 lithium triethylhydroborate (LiBHEt3)º and aluminum hydride are known to reduce epoxides. 8-9 However, because of the poor chemoselectivities of most of these reducing …
Number of citations: 31 www.journal.csj.jp
DV Khasnis, M Buretea, TJ Emge… - Journal of the Chemical …, 1995 - pubs.rsc.org
… Discussion Diphenyl diselenide and di-2-pyridyl diselenide can be reduced cleanly to selenolate anions via the stoichiometric reaction of the diselenide with lithium triethylhydroborate …
Number of citations: 25 pubs.rsc.org
JW Wilson - Organometallic Chemistry, 1985 - books.google.com
… 23 Lithium triethylhydroborate has been shown to be a very powerful nucleophile which facilitates the hydrogenolysis of carbon-halogen bonds in a clean and near quantitative manner. …
Number of citations: 1 books.google.com

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